molecular formula C14H16ClNO3S B6663331 4-[[2-(3-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid

4-[[2-(3-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid

Cat. No.: B6663331
M. Wt: 313.8 g/mol
InChI Key: GDMYLCMOIACMOL-UHFFFAOYSA-N
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Description

4-[[2-(3-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiane derivatives It is characterized by the presence of a chlorophenyl group, an acetyl group, and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(3-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylacetic acid and thiane-4-carboxylic acid.

    Acylation Reaction: The 3-chlorophenylacetic acid is subjected to an acylation reaction using acetic anhydride to form 3-chlorophenylacetyl chloride.

    Amidation Reaction: The 3-chlorophenylacetyl chloride is then reacted with thiane-4-carboxylic acid in the presence of a suitable base, such as triethylamine, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(3-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[2-(3-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid: Similar structure with a different position of the chlorine atom on the phenyl ring.

    4-[[2-(3-Bromophenyl)acetyl]amino]thiane-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    4-[[2-(3-Methylphenyl)acetyl]amino]thiane-4-carboxylic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-[[2-(3-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[[2-(3-chlorophenyl)acetyl]amino]thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c15-11-3-1-2-10(8-11)9-12(17)16-14(13(18)19)4-6-20-7-5-14/h1-3,8H,4-7,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMYLCMOIACMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)NC(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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